1,1'-Carbonylbis(2-methylimidazole)
Overview
Description
Synthesis Analysis
The synthesis of 1,1'-Carbonylbis(2-methylimidazole) related compounds involves several innovative approaches. For instance, 1,1'-Carbonyldiimidazole has been employed as a dehydrating agent in the formation of substituted 1,2,5-Oxadiazoles, showcasing its utility in synthesizing energetically complex compounds at mild conditions (Neel & Zhao, 2018). Additionally, mechanochemical synthesis has been explored for the eco-friendly production of carbamates, highlighting a sustainable method for utilizing 1,1'-Carbonyldiimidazole (Lanzillotto et al., 2015).
Molecular Structure Analysis
The molecular structure of 1,1'-Carbonylbis(2-methylimidazole) and its derivatives plays a crucial role in its reactivity and applications. Studies such as the synthesis and reactivity of N-alkyl carbamoylimidazoles have revealed the potential of using 1,1'-Carbonyldiimidazole derivatives as substitutes for hazardous chemicals, providing insights into the molecular interactions and reactivity patterns of these compounds (Duspara et al., 2012).
Chemical Reactions and Properties
1,1'-Carbonylbis(2-methylimidazole) and its derivatives participate in various chemical reactions, offering diverse functionalities. For example, the catalytic role of 1-methylimidazole in synthesizing functionalized pyrroles demonstrates the versatile chemical reactivity of imidazole derivatives (Adib et al., 2011). Moreover, the synthesis of novel 2-methylimidazolium salts has shown significant enzyme inhibitory properties, indicating the chemical versatility and potential pharmacological applications of these compounds (Bal et al., 2019).
Scientific Research Applications
Synthesis of Steroidal Carbamates for Cancer Treatment : CBMI was used to synthesize novel C17 steroidal carbamates. These compounds showed inhibitory effects against cytochrome 17alpha-hydroxylase-C17,20-lyase (CYP17) and androgen receptor binding and function, which are crucial in prostate cancer cell growth. Some compounds exhibited strong inhibitory potential against PC-3 cell proliferation, indicating potential applications in cancer treatment (Moreira et al., 2008).
Mechanochemical Synthesis of Carbamates : CBMI was used as an eco-friendly acylation agent for mechanochemical preparation of carbamates. This sustainable method enhances the reactivity of alcohol and carbamoyl-imidazole intermediate, providing a green approach for carbamate synthesis (Lanzillotto et al., 2015).
Synthesis of 1,2,5-Oxadiazoles : CBMI induced the formation of various 3,4-disubstituted 1,2,5-oxadiazoles (furazans) at ambient temperature, enabling the synthesis of these compounds below their decomposition points and improving functional group compatibility (Neel & Zhao, 2018).
Palladium-Catalyzed Cyclization for Amino Acid Mimetics : CBMI was involved in the synthesis of 1-benzyl-4-methylimidazoles with various substituents, providing access to optically active amino acid mimetics with a C-terminal imidazole, important for pharmaceutical applications (Zaman et al., 2005).
Green Synthesis of Imidazoles with Antiviral Properties : In a study focusing on the synthesis of long-chain 1-alkylimidazoles and medium-chain 1-alkyl-2-methylimidazoles, CBMI was utilized. These compounds demonstrated high conversion and selectivity, indicating their potential in the development of antiviral drugs (Calvino-Casilda et al., 2009).
Activation of Agaroses for Affinity Chromatography : CBMI was used to activate cross-linked agaroses for affinity chromatography. The activated matrix (imidazolyl carbamate) smoothly reacts with N-nucleophiles, making it suitable for purification processes in biochemistry (Bethell et al., 1979).
Safety and Hazards
1,1’-Carbonylbis(2-methylimidazole) is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
bis(2-methylimidazol-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-7-10-3-5-12(7)9(14)13-6-4-11-8(13)2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFCLBUQBWFZBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C(=O)N2C=CN=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352131 | |
Record name | 1,1'-Carbonylbis(2-methylimidazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Carbonylbis(2-methylimidazole) | |
CAS RN |
13551-83-2 | |
Record name | 1,1'-Carbonylbis(2-methylimidazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-Carbonylbis(2-methylimidazole) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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